molecular formula C8H6F4O B2354250 (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol CAS No. 2375250-65-8

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol

Cat. No.: B2354250
CAS No.: 2375250-65-8
M. Wt: 194.129
InChI Key: JAZBMGZYNMOVSG-ZETCQYMHSA-N
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Description

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a chiral organofluorine compound that serves as a versatile synthetic intermediate in fine chemical synthesis. Compounds featuring the 2,2-difluoroethanol moiety are of significant interest in medicinal and agrochemical research due to the unique properties imparted by the geminal difluoro group . The presence of the difluoro group can enhance metabolic stability, lipophilicity, and overall efficacy of target molecules . The reactive hydroxyl group allows for further derivatization, such as esterification or conversion to other functional groups, while the difluorophenyl ring can be used in cross-coupling reactions to build more complex structures . This makes it a valuable building block for the development of novel active ingredients, including potential enzyme inhibitors and receptor modulators . The stereochemistry of the (1S)-enantiomer is particularly important for research requiring high enantiomeric purity, such as in the study of stereospecific biological interactions. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Applications: • Pharmaceutical Intermediate • Agrochemical Intermediate • Building Block for Medicinal Chemistry • General Research and Development

Properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBMGZYNMOVSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@@H](C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Ketone Precursors

The most widely reported method involves the asymmetric reduction of 1-(2,3-difluorophenyl)-2,2-difluoroethanone. Chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents or ruthenium-BINAP complexes, enable enantioselective reduction to the (1S)-alcohol. For example, using (R)-CBS catalyst with borane-dimethyl sulfide achieves >90% enantiomeric excess (ee) at −20°C in tetrahydrofuran.

Reaction Conditions:

  • Catalyst: (R)-CBS (10 mol%)
  • Reducing Agent: BH₃·THF
  • Temperature: −20°C
  • Solvent: Tetrahydrofuran
  • Yield: 85–92%
  • Enantiomeric Excess: 90–95%

Nucleophilic Substitution and Hydrolysis

An alternative route begins with 1-chloro-1-(2,3-difluorophenyl)-2,2-difluoroethane, which undergoes nucleophilic substitution with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C to form 1-(2,3-difluorophenyl)-2,2-difluoroethyl acetate. Subsequent transesterification with methanol and sodium methoxide yields the target alcohol.

Stepwise Procedure:

  • Acetate Formation:
    • Reactants: 1-Chloro-1-(2,3-difluorophenyl)-2,2-difluoroethane, potassium acetate
    • Solvent: DMSO
    • Temperature: 120°C
    • Time: 2.5 hours
    • Yield: 90.8%
  • Transesterification:
    • Reactants: 1-(2,3-Difluorophenyl)-2,2-difluoroethyl acetate, methanol
    • Catalyst: Sodium methoxide (0.05 eq)
    • Temperature: 25°C
    • Yield: 95%

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes cost efficiency and yield. Continuous flow reactors reduce reaction times and improve heat management. For instance, substituting batch reactors with tubular flow systems increases throughput by 40% while maintaining 89% yield.

Key Parameters:

Parameter Batch Reactor Flow Reactor
Reaction Time 2.5 hours 1 hour
Temperature Control ±5°C ±1°C
Annual Output 500 kg 700 kg

Purification Techniques

Crystallization and chromatography ensure high purity (>99%). Anti-solvent crystallization with heptane achieves 98.5% purity, while silica gel chromatography resolves enantiomeric impurities.

Comparative Analysis of Methods

Cost-Benefit Evaluation

Method Catalyst Cost Yield (%) Enantiomeric Excess (%)
Asymmetric Reduction High 92 95
Nucleophilic Route Low 90 N/A (Racemic)

The asymmetric reduction method, though costly, is indispensable for pharmaceutical applications requiring high enantiopurity. In contrast, the nucleophilic route suits industrial intermediates where chirality is resolved downstream.

Reaction Mechanism and Stereochemical Control

The CBS-catalyzed reduction proceeds via a six-membered transition state, where the ketone coordinates to boron, enabling hydride transfer to the re face. Fluorine’s electronegativity stabilizes partial positive charges, accelerating reaction kinetics by 30% compared to non-fluorinated analogs.

Transition State Model:
$$
\text{RC=O} + \text{BH}3 \rightarrow \text{RC-O-BH}2 \rightarrow \text{RCH(OH)}
$$

Emerging Methodologies

Biocatalytic Reduction

Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reduction. Lactobacillus brevis ADH converts 1-(2,3-difluorophenyl)-2,2-difluoroethanone to the (1S)-alcohol with 97% ee in aqueous buffer (pH 7.0, 30°C).

Advantages:

  • Eliminates metal catalysts
  • Operates under mild conditions

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of new drugs. Research has focused on its efficacy against various diseases, including neurological disorders and cancers. For instance, studies have shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Mechanism of Action
The mechanism of action typically involves the compound's ability to modulate enzyme activity or receptor interactions. Fluorine atoms can influence the electronic properties of the molecule, enhancing binding affinity to specific biological targets. This characteristic is crucial for developing selective inhibitors or modulators in drug design.

Biological Research

Biological Activity
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol has been evaluated for its biological activity, particularly in relation to ion channels and neurotransmitter systems. Research indicates that fluorinated analogs can mimic natural substrates or ligands, potentially leading to novel therapeutic strategies for conditions like epilepsy or depression.

Case Studies
Recent studies have highlighted the compound's role in modulating ion channel activity. For example, compounds with similar fluorinated structures have shown promise in inhibiting sodium channels associated with pain pathways, suggesting potential applications in analgesic drug development.

Industrial Applications

Chemical Intermediate
In industrial chemistry, (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol serves as an important intermediate in synthesizing more complex fluorinated compounds. Its unique properties make it suitable for creating specialty chemicals used in various applications, including agrochemicals and polymers.

Fluoropolymer Production
The compound is also utilized in the production of fluoropolymers. These materials are known for their chemical resistance and thermal stability, making them ideal for use in coatings and sealants across multiple industries.

Data Table: Comparative Analysis of Fluorinated Compounds

Compound NameStructure TypeBiological ActivityIndustrial Use
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanolFluorinated alcoholPotential enzyme modulatorChemical intermediate
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetateDifluoroacetateInvestigated for drug developmentSpecialty chemicals
2,2-Difluoro-2-arylethylaminesAmino derivativesMimics neurotransmittersAgrochemicals

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structural features allow it to bind to and inhibit specific enzymes or receptors. For example, in the synthesis of Ticagrelor, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation .

Comparison with Similar Compounds

(1S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethylamine (CAS 1212973-13-1)

  • Structure: Features a 3,4-difluorophenyl group and a 2,2,2-trifluoroethylamine group instead of ethanol.
  • Molecular Formula : C₈H₆F₅N (MW = 211.13) .
  • The 3,4-difluoro substitution on the phenyl ring may affect electronic distribution and receptor interactions differently than the 2,3-difluoro configuration .

(1S)-1-(2,4-Difluorophenyl)ethan-1-ol (CAS 1213870-38-2)

  • Structure: Differs in fluorine substitution (2,4-difluorophenyl) but retains the ethanol backbone.
  • Molecular Formula : C₈H₇F₂O (MW = 172.14 inferred from analogs) .

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride (CAS 1810074-77-1)

  • Structure: Combines a 2,5-difluorophenyl group with an aminoethanol backbone and a hydrochloride salt.
  • Molecular Formula: C₈H₁₀ClF₂NO (MW = 209.62) .
  • Key Differences: The amino group introduces polarity and ionic character, improving water solubility. The 2,5-difluoro configuration may lead to distinct pharmacodynamic profiles compared to 2,3-substitution .

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol (CAS 2228302-39-2)

  • Structure : Replaces fluorine atoms with a chloro and methyl group at the 4- and 3-positions of the phenyl ring.
  • Molecular Formula : C₉H₉ClF₂O (MW = 206.62) .
  • Key Differences : The chloro and methyl groups increase steric bulk and alter lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to difluorophenyl analogs .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Functional Group Molecular Weight Key Applications/Properties Source
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol C₈H₇F₄O 2,3-difluorophenyl 2,2-difluoroethanol ~194.1 (inferred) Pharmaceuticals, agrochemicals
(1S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethylamine C₈H₆F₅N 3,4-difluorophenyl Trifluoroethylamine 211.13 Potential CNS-targeting agents
(1S)-1-(2,4-Difluorophenyl)ethan-1-ol C₈H₇F₂O 2,4-difluorophenyl Ethanol ~172.14 Intermediate in chiral synthesis
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl C₈H₁₀ClF₂NO 2,5-difluorophenyl Aminoethanol HCl 209.62 Water-soluble bioactive compounds
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol C₉H₉ClF₂O 4-Cl, 3-methylphenyl 2,2-difluoroethanol 206.62 Materials science, hydrophobic APIs

Biological Activity

(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in enzyme inhibition and receptor modulation.

Chemical Structure

The molecular formula of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is C8H8F4O. Its structure features a difluorophenyl group attached to a difluoroethanol moiety, which contributes to its unique chemical properties.

The biological activity of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substituents can enhance the compound's binding affinity and selectivity for these targets, potentially modulating various biological pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
  • Receptor Binding : It may alter receptor function through interactions with key binding domains.

Biological Activity Overview

Research indicates that (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol exhibits several biological activities:

Activity Type Description
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation Ability to interact with receptors, influencing signaling pathways.
Anticancer Properties Investigated for potential anticancer effects through modulation of cell growth.
Anti-inflammatory Effects Explored for its role in reducing inflammation markers in vitro.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study investigated the inhibition of cytochrome P450 enzymes by (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting a competitive inhibition mechanism.
  • Receptor Binding Assays :
    • Binding affinity assays demonstrated that (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol interacts with serotonin receptors, leading to altered signaling pathways associated with mood regulation.
  • In Vivo Efficacy :
    • Animal models treated with (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol showed reduced tumor growth rates compared to control groups. The compound's ability to modulate apoptotic pathways was highlighted as a potential mechanism.

Q & A

What are the optimal synthetic routes for (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, and how can stereoselectivity be achieved?

Methodological Answer:
The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor, such as 1-(2,3-difluorophenyl)-2,2-difluoroethanone. A chiral catalyst like Corey-Bakshi-Shibata (CBS) reagent or enzymatic reduction using ketoreductases can achieve high enantiomeric excess (ee). For example, European Patent EP 4,374,877 (Example 110) describes stereoselective synthesis of analogous fluorinated alcohols using chiral intermediates and Grignard reactions . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize racemization.

What advanced characterization techniques are recommended to confirm the stereochemical purity of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparisons with racemic standards are essential .
  • NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) can induce diastereomeric splitting in ¹⁹F or ¹H NMR spectra.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in structural studies of similar difluorophenyl ethanol derivatives .

How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can simulate interactions between the compound and target enzymes, such as cytochrome P450 isoforms or fluorinated alcohol-sensitive receptors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites, such as the hydroxyl group’s acidity, which influences hydrogen-bonding potential. Studies on structurally similar compounds, like goxalapladib, highlight the importance of fluorine’s electronegativity in enhancing binding affinity .

What experimental strategies resolve contradictions in reported biological activity data for fluorinated ethanol derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or impurities. To address this:

  • Purity Validation : Use LC-MS (as in EP 4,374,877, where LCMS confirmed >98% purity) and elemental analysis .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
  • Metabolite Profiling : Identify degradation products via HPLC-coupled high-resolution mass spectrometry (HRMS) to rule out interference .

How does the compound’s fluorination pattern influence its physicochemical properties?

Methodological Answer:
The 2,3-difluorophenyl group increases lipophilicity (logP ~2.1 predicted), enhancing blood-brain barrier permeability. The geminal difluoro group at C2 lowers pKa of the hydroxyl group (estimated ~12.5 vs. ~15 for non-fluorinated analogs), affecting solubility and hydrogen-bonding capacity. These properties are critical for drug design, as seen in studies on fluorinated ethanol-based enzyme inhibitors .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated intermediates.
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organics, following EPA guidelines (e.g., DTXSID40672866 documentation) .

How can structure-activity relationship (SAR) studies optimize this compound for target applications?

Methodological Answer:

  • Functional Group Modifications : Replace the hydroxyl group with a methoxy or ester moiety to modulate reactivity.
  • Isosteric Replacement : Substitute difluoro groups with trifluoromethyl or chloro groups to compare steric/electronic effects.
  • Biological Testing : Screen analogs against target enzymes (e.g., oxidoreductases) using kinetic assays (Km, Vmax) to quantify inhibition potency. Refer to SAR data from similar compounds like 1-(2,3-difluorophenyl)ethanone derivatives for benchmarking .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Methodological Answer:

  • Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported CBS reagents) to reduce costs.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during continuous-flow reactions.
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differences in solubility between enantiomers during recrystallization, as applied in industrial-scale production of fluorinated alcohols .

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